6-Iodoamiloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

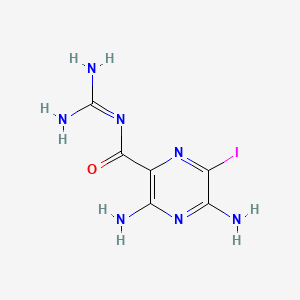

6-Iodoamiloride, also known as this compound, is a useful research compound. Its molecular formula is C6H8IN7O and its molecular weight is 321.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Acid-Sensing Ion Channels

Mechanism of Action:

6-Iodoamiloride functions as a selective inhibitor of ASICs, particularly ASIC1 and ASIC3. These channels are implicated in various physiological processes, including pain perception and cellular response to acidosis. The compound exhibits a significantly higher potency compared to amiloride, with IC50 values reported as low as 88 nM for ASIC1 and 230 nM for ASIC3 in relevant cellular models .

Research Findings:

A study utilizing automated patch-clamp screening highlighted that this compound inhibited ASIC1 activity by up to 95% at a concentration of 30 µM, marking it as the most potent amiloride derivative reported to date . This enhanced efficacy positions this compound as a valuable tool for investigating the role of ASICs in various pathological conditions.

Antihypertensive Effects

Clinical Applications:

Research indicates that chronic oral administration of this compound can lead to sustained antihypertensive effects in genetic models of hypertension. A study demonstrated that this compound effectively reduced blood pressure without significantly affecting urinary sodium excretion, suggesting a targeted mechanism that minimizes diuretic side effects .

Case Study Data:

| Study Reference | Population | Treatment Duration | Blood Pressure Reduction |

|---|---|---|---|

| Genetic Hypertension Models | Chronic | Significant reduction observed |

Pain Management

Analgesic Potential:

Given its potent inhibition of ASICs, this compound has been explored for its analgesic properties. Its effectiveness in reducing pain responses has been compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen in inflammatory pain models .

Experimental Results:

In animal models, this compound demonstrated an ability to alleviate pain comparable to that of established analgesics, indicating its potential as a novel therapeutic agent for managing neuropathic pain conditions .

Cancer Research

Inhibition of Cancer Metastasis:

Recent studies have identified this compound's potential role in inhibiting uPA (urokinase-type plasminogen activator), a serine protease associated with cancer metastasis. The compound showed low nanomolar potency against uPA with high selectivity over related enzymes, making it a candidate for further investigation in cancer therapies .

Data Summary:

| Target Enzyme | Potency (nM) | Selectivity |

|---|---|---|

| uPA | <10 | High |

Summary of Structure-Activity Relationships

The structure-activity relationship (SAR) studies conducted on this compound and its analogs reveal critical insights into how modifications at different positions influence their biological activity. The introduction of iodine at the 6-position significantly enhances ASIC inhibitory potency compared to other substitutions.

Key Findings from SAR Studies:

- Position 6 Substitutions: Enhanced potency against ASICs.

- Position 5 Modifications: Generally resulted in decreased activity relative to the parent compound.

特性

CAS番号 |

60398-23-4 |

|---|---|

分子式 |

C6H8IN7O |

分子量 |

321.08 g/mol |

IUPAC名 |

3,5-diamino-N-(diaminomethylidene)-6-iodopyrazine-2-carboxamide |

InChI |

InChI=1S/C6H8IN7O/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h(H4,8,9,13)(H4,10,11,14,15) |

InChIキー |

FKXYVYMLZGVJIM-UHFFFAOYSA-N |

SMILES |

C1(=C(N=C(C(=N1)I)N)N)C(=O)N=C(N)N |

正規SMILES |

C1(=C(N=C(C(=N1)I)N)N)C(=O)N=C(N)N |

Key on ui other cas no. |

60398-23-4 |

同義語 |

3,5-diamino-N-(aminoiminomethyl)-6-iodopyrazinecarboxamide 6-iodoamiloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。